![molecular formula C11H18ClN3O2 B1487687 6-chloro-N,N-bis(2-methoxyethyl)-2-methylpyrimidin-4-amine CAS No. 1487809-37-9](/img/structure/B1487687.png)
6-chloro-N,N-bis(2-methoxyethyl)-2-methylpyrimidin-4-amine
Overview
Description
6-chloro-N,N-bis(2-methoxyethyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative. It is a chemical compound with the molecular formula C10H16ClN3O2 and a molecular weight of 245.7 g/mol .
Molecular Structure Analysis
The molecular structure of 6-chloro-N,N-bis(2-methoxyethyl)-2-methylpyrimidin-4-amine consists of a pyrimidine ring substituted with a chlorine atom, two methoxyethyl groups, and a methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-chloro-N,N-bis(2-methoxyethyl)-2-methylpyrimidin-4-amine, such as its melting point, boiling point, and density, are not provided in the available resources .Scientific Research Applications
Synthesis and Characterization
The synthesis of 6-chloro-N,N-bis(2-methoxyethyl)-2-methylpyrimidin-4-amine and its derivatives involves nucleophilic substitution reactions, showcasing its potential as a versatile intermediate in organic synthesis. For instance, the transformation of heterocyclic halogeno compounds with nucleophiles has been explored, demonstrating the compound's role in facilitating ring transformations and amination reactions. These processes highlight the compound's utility in synthesizing a variety of pyrimidine derivatives with potential applications in pharmaceuticals and material sciences (Hertog et al., 2010).
Reactivity and Mechanistic Studies
Research has delved into the reactivity of 6-chloro-N,N-bis(2-methoxyethyl)-2-methylpyrimidin-4-amine, with studies focusing on chlorination and amination reactions to understand the influence of substituents on reaction outcomes. For instance, the chlorination of pyrimidines with phosphorus oxychloride, in the presence of N,N-dimethylaniline, offers insights into regioselective chlorination and the formation of by-products, revealing the compound's contribution to developing synthetic methodologies (Gershon & Grefig, 1984).
Applications in Polymer Science
The compound's applications extend to polymer science, where it serves as a building block for the synthesis of novel materials. For example, the use of amine-bis(phenolate) chromium(III) complexes for cyclohexene oxide/carbon dioxide copolymerization demonstrates the potential of 6-chloro-N,N-bis(2-methoxyethyl)-2-methylpyrimidin-4-amine derivatives in creating environmentally friendly polycarbonates with specific properties (Devaine-Pressing et al., 2015).
Molecular Docking and Quantum Chemical Calculations
Furthermore, the compound has been subjected to molecular docking and quantum chemical calculations to evaluate its biological activity and electronic properties. Such studies are crucial for designing molecules with specific functions, such as potential antihypertensive agents, by understanding their interaction with biological targets and their electronic structure (Aayisha et al., 2019).
properties
IUPAC Name |
6-chloro-N,N-bis(2-methoxyethyl)-2-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN3O2/c1-9-13-10(12)8-11(14-9)15(4-6-16-2)5-7-17-3/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMLMEYXIWSDBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N(CCOC)CCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N,N-bis(2-methoxyethyl)-2-methylpyrimidin-4-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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